molecular formula C11H13NO3 B14807794 5-(Aminomethyl)-2-cyclopropoxybenzoic acid

5-(Aminomethyl)-2-cyclopropoxybenzoic acid

Cat. No.: B14807794
M. Wt: 207.23 g/mol
InChI Key: KCJFNAJEJDKBEN-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-cyclopropoxybenzoic acid is an organic compound characterized by the presence of an aminomethyl group attached to a benzoic acid core, which is further substituted with a cyclopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-cyclopropoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropoxybenzoic Acid Core: The initial step involves the preparation of 2-cyclopropoxybenzoic acid through the reaction of cyclopropyl alcohol with 2-hydroxybenzoic acid under acidic conditions.

    Introduction of the Aminomethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-cyclopropoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

5-(Aminomethyl)-2-cyclopropoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-cyclopropoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the cyclopropoxy group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-2-furancarboxylic acid: Similar structure but with a furan ring instead of a cyclopropoxy group.

    5-(Aminomethyl)-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    5-(Aminomethyl)-2-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of a cyclopropoxy group.

Uniqueness

5-(Aminomethyl)-2-cyclopropoxybenzoic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

5-(aminomethyl)-2-cyclopropyloxybenzoic acid

InChI

InChI=1S/C11H13NO3/c12-6-7-1-4-10(15-8-2-3-8)9(5-7)11(13)14/h1,4-5,8H,2-3,6,12H2,(H,13,14)

InChI Key

KCJFNAJEJDKBEN-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)CN)C(=O)O

Origin of Product

United States

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